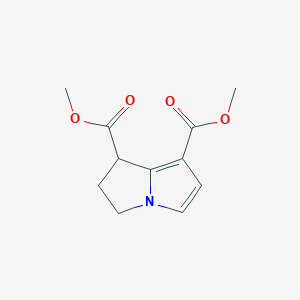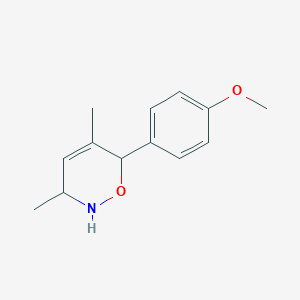
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: Indazole derivative, ethylating and methylating agents (e.g., ethyl iodide, methyl iodide)
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)
Product: Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core through cyclization reactions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
-
Step 1: Formation of the Indazole Core
Reactants: Phenylhydrazine, ketone (e.g., cyclohexanone)
Conditions: Acidic medium (e.g., methanesulfonic acid), reflux in methanol
Product: Indazole derivative
化学反应分析
Types of Reactions
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Aqueous or organic solvents, controlled temperature
-
Reduction: Reduction reactions can be used to modify the indazole ring or the ester group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, inert atmosphere
-
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the indazole ring.
Reagents: Halogenating agents, nucleophiles
Conditions: Solvents like dichloromethane, catalysts like Lewis acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学研究应用
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
作用机制
The mechanism of action of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
相似化合物的比较
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other indazole derivatives:
Ethyl 1-methyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.
1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester form.
1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: The amide derivative, which can exhibit different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 1-ethyl-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16-11-9-14(3,4)8-7-10(11)12(15-16)13(17)18-6-2/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPTTLXOMMCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC(C2)(C)C)C(=N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
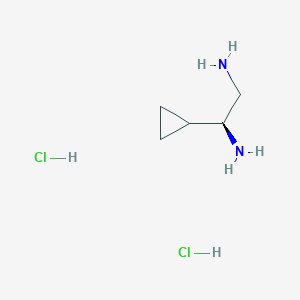
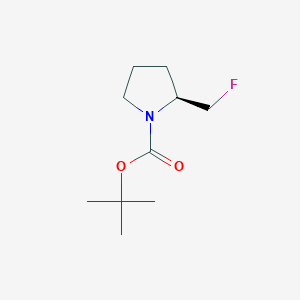
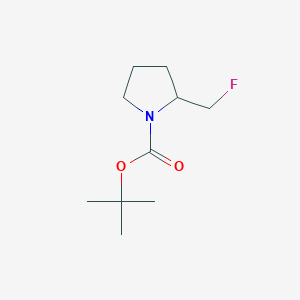
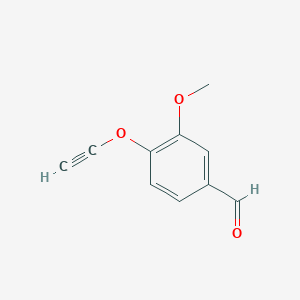
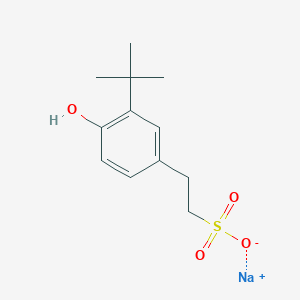
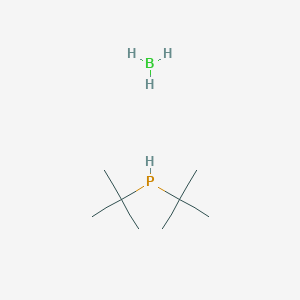
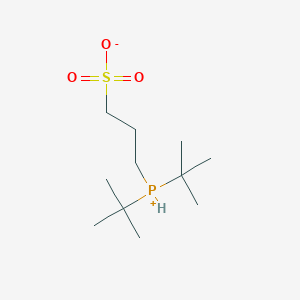
![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)
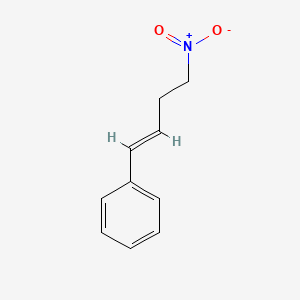
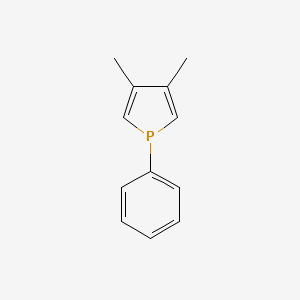
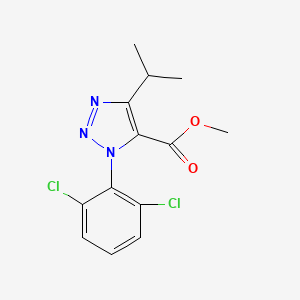
![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)
